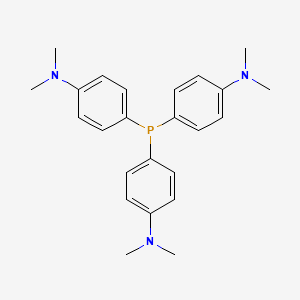

Tris(4-dimethylaminophenyl)phosphine

Description

Contextualization within Organophosphorus Chemistry and Ligand Design

Organophosphorus chemistry is a vast and vital area of study focused on organic compounds containing phosphorus. wikipedia.org These compounds are notable for their varied oxidation states, multivalency, and metal-binding capabilities. nih.gov Within this field, tertiary phosphines (PR₃) represent a crucial class of ligands, primarily because their electronic and steric characteristics can be systematically and predictably modified by changing the R groups. umb.edu

Tris(4-dimethylaminophenyl)phosphine holds a unique position in organophosphorus chemistry due to its distinct electronic profile. The incorporation of electron-donating dimethylamino groups results in a highly nucleophilic phosphorus center, distinguishing it from more conventional arylphosphines like triphenylphosphine (B44618) and enhancing its ability to coordinate with transition metals. This strategic modification is a key aspect of modern ligand design, where the goal is to create molecules that can fine-tune the properties of a metal center to achieve specific catalytic activities or material functions. ethernet.edu.etucla.edu

Significance of Phosphine (B1218219) Ligands with Tunable Electronic and Steric Properties in Catalysis and Materials Science

Phosphine ligands are central to homogeneous catalysis and materials science due to their remarkable electronic and steric tunability. libretexts.org These properties allow for the modulation of a metal center's reactivity, stability, and selectivity in catalytic cycles. umb.edulibretexts.org The ability to systematically alter the ligand environment is fundamental to optimizing catalytic processes. umb.edu

The electronic nature of a phosphine ligand influences the electron density at the metal center. libretexts.org Strongly electron-donating phosphines, like this compound, create more electron-rich metal centers. libretexts.org This enhanced electron density can improve the metal's ability to participate in key catalytic steps, such as oxidative addition, and can influence back-bonding with other ligands. libretexts.org The Tolman electronic parameter (TEP) is a common metric used to quantify this property, with better donor ligands corresponding to lower ν(CO) stretching frequencies in standard nickel-carbonyl complexes. libretexts.org

Steric properties, often quantified by the Tolman cone angle, refer to the physical bulk of the ligand. libretexts.org The size of the phosphine can dictate the number of ligands that can coordinate to a metal, influence the geometry of the resulting complex, and affect the rate and selectivity of reactions by controlling substrate access to the catalytic site. libretexts.orgmanchester.ac.uk The interplay between electronic and steric effects is complex and crucial; modifying one can influence the other. manchester.ac.uk This tunability allows for the rational design of ligands tailored for specific applications, from enhancing reaction rates in cross-coupling reactions to developing novel functional materials. ucla.edunih.gov

Historical Development and Key Advancements in Amino-Substituted Phosphine Chemistry

The field of organophosphorus chemistry gained significant momentum in the mid-20th century. The development of this compound is rooted in this broader history and specifically in the study of aminophosphines—compounds containing a phosphorus-nitrogen bond. wikipedia.org Aminophosphines are typically prepared through the reaction of chlorophosphines with amines. researchgate.net

Early foundational work, such as August Hofmann's synthesis of methylaniline in the 1850s, provided the essential building blocks for more complex amino-substituted aromatic compounds. The synthesis of specific aminophosphines like this compound involves reacting phosphorus trichloride (B1173362) with organometallic reagents, such as the lithium or Grignard reagents derived from 4-bromo-N,N-dimethylaniline. This method reflects significant advancements in organometallic chemistry and a deeper understanding of phosphorus-carbon bond formation.

The motivation behind developing amino-substituted phosphines was the need for ligands with enhanced electron-donating capabilities compared to traditional triphenylphosphine derivatives. Researchers recognized that incorporating dimethylamino groups would significantly alter the ligand's electronic properties, making it more suitable for specific catalytic applications. This evolution from simple alkyl and aryl phosphines to more sophisticated, functionally substituted variants marks a key advancement in the field. wikipedia.org

Overview of Major Research Domains and Emerging Trajectories for this compound

The unique properties of this compound have led to its application in several major research domains, primarily in catalysis and materials science.

Catalysis: As a ligand, the compound is highly valued in coordination chemistry, forming stable complexes with transition metals that are active in various catalytic processes. Its strong electron-donating nature enhances the reactivity of the metal center. Key applications include:

Cross-Coupling Reactions: It serves as an effective ligand in palladium-catalyzed reactions like the Suzuki-Miyaura and Negishi couplings, which are fundamental for forming carbon-carbon bonds in organic synthesis.

Hydrogenation and Hydroformylation: Metal complexes featuring this ligand have demonstrated efficacy in hydrogenation reactions for reducing unsaturated compounds and in hydroformylation processes that convert alkenes into aldehydes.

Materials Science: The structural and electronic features of this compound make it a candidate for developing new functional materials. Research is exploring its potential in:

Light-Emitting Materials: The combination of phosphine coordination and aromatic conjugation presents opportunities for creating novel photochemicals and components for light-emitting devices.

Advanced Polymers and Nanomaterials: As a component in more complex systems, it can be used to develop materials with enhanced properties like conductivity, which is crucial for electronics. chemimpex.com

Emerging research continues to expand the applications of this compound, investigating its role in greener chemical processes and its utility in the synthesis of complex molecules for pharmaceutical development. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bis[4-(dimethylamino)phenyl]phosphanyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N3P/c1-25(2)19-7-13-22(14-8-19)28(23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNETVOUSGGAEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911626 | |

| Record name | 4,4',4''-Phosphanetriyltris(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104-21-8, 30442-12-7 | |

| Record name | Tris[4-(dimethylamino)phenyl]phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1104-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-Phosphinetriyltris(N,N-dimethylaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinetriyltris(N,N-dimethylaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030442127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4',4''-Phosphanetriyltris(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-phosphinetriyltris[N,N-dimethylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Tris 4 Dimethylaminophenyl Phosphine

Established Synthetic Pathways to Tris(4-dimethylaminophenyl)phosphine

The most common and established methods for synthesizing this compound involve the reaction of a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃), with a suitable organometallic reagent derived from N,N-dimethylaniline. These reactions must be conducted under anhydrous and inert conditions, using solvents like tetrahydrofuran (B95107) (THF) or toluene, to prevent unwanted side reactions such as the oxidation of the phosphine (B1218219) product.

A prevalent method for the synthesis of this compound utilizes a Grignard reagent. This approach involves the reaction of 4-bromo-N,N-dimethylaniline with magnesium metal in a dry solvent, such as THF, to form the corresponding Grignard reagent, 4-dimethylaminophenylmagnesium bromide. This organometallic intermediate is then reacted with phosphorus trichloride. The nucleophilic carbon of the Grignard reagent displaces the chloride ions on the phosphorus atom, forming the three desired P-C bonds. A catalytic amount of iodine is often used to initiate the formation of the Grignard reagent. The reaction is carefully controlled, often starting at low temperatures and gradually warming to room temperature to ensure complete formation of the reagent before the addition of the phosphorus electrophile. This method is widely applicable for the synthesis of various triarylphosphines. nih.gov

Table 1: Representative Grignard Reagent-Mediated Synthesis

| Reactants | Reagents | Solvent | Key Conditions | Product |

|---|

This table provides a generalized representation of the Grignard synthesis for this class of compounds.

An alternative and equally effective established pathway involves the use of an organolithium reagent. In this method, 4-bromo-N,N-dimethylaniline or 4-iodo-N,N-dimethylaniline undergoes a metal-halogen exchange reaction with an organolithium compound, typically n-butyllithium, to generate 4-dimethylaminophenyl lithium. This highly reactive organolithium species then serves as the nucleophile in a reaction with phosphorus trichloride, leading to the formation of this compound. Organolithium reagents are often more reactive than their Grignard counterparts, which can be advantageous but also requires more stringent control of reaction conditions, particularly temperature. rsc.org

Development of Green and Sustainable Synthetic Methodologies

In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes for fine chemicals, including organophosphorus compounds. The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For phosphine synthesis, this can be challenging due to the sensitivity of the reagents and products to air and moisture. nih.gov However, research into solvent-free and mechanochemical methods is ongoing. For example, the deoxygenation of phosphine oxides to phosphines has been achieved under solvent-free conditions using microwave irradiation, presenting a greener alternative to traditional reduction methods. acs.org While not a direct synthesis of the P-C bond, it represents a move towards more sustainable practices in phosphine chemistry.

The development of catalytic methods for the synthesis of phosphines is a significant step towards more sustainable and efficient chemical production. liv.ac.uk Catalytic processes can reduce the amount of reagents required and often proceed under milder conditions than stoichiometric reactions. For instance, rhodium-catalyzed C-H bond activation has been used for the late-stage functionalization of phosphines, offering a way to modify existing phosphine structures efficiently. thieme-connect.com Furthermore, palladium-catalyzed coupling reactions have been developed to form triarylphosphine compounds from aryl halides and a phosphorus source derived from phosphoric acid, representing a novel strategy for synthesizing organophosphorus compounds. rsc.org While the direct catalytic synthesis of this compound from simple precursors is still an area of development, these advancements in catalytic P-C bond formation point towards future possibilities for more efficient and sustainable production routes. researchgate.net

Atom Economy and Waste Minimization in Synthesis

In the synthesis of this compound and other tertiary phosphines, the principles of green chemistry, particularly atom economy and waste minimization, are of paramount importance. Traditional syntheses often generate significant waste, such as phosphine oxide byproducts, which present environmental and economic challenges. acs.orgresearchgate.net The industrial-scale synthesis of valuable chemicals frequently involves reactions like the Wittig reaction, which produces stoichiometric amounts of phosphine oxides that are typically discarded as waste. acs.orgrsc.org

Modern strategies focus on creating a circular economy for phosphorus compounds. Key to this is the development of efficient methods for the reduction of phosphine oxides back to the corresponding phosphines. acs.org While the phosphorus-oxygen bond is strong, several methods have been developed for this conversion. For instance, the chemical company BASF has implemented a large-scale recycling process for triphenylphosphine (B44618) oxide (TPPO), a common byproduct, which involves chlorination with phosgene (B1210022) and subsequent reduction. rsc.org More contemporary, metal-free approaches utilize activating agents like oxalyl chloride followed by reduction with hexachlorodisilane, allowing for the clean regeneration of the phosphine. acs.org

Another avenue for waste minimization is the use of fluorous-phase chemistry. acs.org By synthesizing a phosphine with a fluorous tag, the resulting phosphine oxide from a reaction can be selectively extracted into a fluorous solvent. acs.orgresearchgate.net This fluorous phosphine oxide can then be reduced, for example with diisobutylaluminum hydride (DIBAL-H), to regenerate the fluorous phosphine for reuse. This process has been demonstrated on a gram scale, showcasing a viable phosphorus-recycling Wittig reaction process. acs.orgresearchgate.net

Furthermore, exploring alternative phosphorus sources and synthetic routes that bypass hazardous reagents is a key goal. Research into the direct reduction of condensed phosphates, which can be recovered from various waste streams, to valuable phosphorus compounds like phosphites offers a potential long-term sustainable pathway. nih.gov Such methods aim to avoid the use of elemental white phosphorus and minimize energy-intensive steps. nih.gov The application of mechanochemistry, using mechanical force to drive reactions, also presents a solvent-free, efficient alternative for synthesizing phosphorus compounds. mdpi.com

| Strategy | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Phosphine Oxide Reduction | Chemical reduction of the phosphine oxide byproduct back to the trivalent phosphine. | Closes the phosphorus loop, regenerates valuable reagent. | Reduction of TPPO using oxalyl chloride and hexachlorodisilane. acs.org |

| Fluorous Tagging | Use of a phosphine with a perfluoroalkyl group to enable separation via a fluorous biphasic system. | Facilitates easy separation and recycling of the phosphine. acs.org | Wittig reaction with a fluorous phosphine, followed by extraction and reduction of the oxide. acs.orgresearchgate.net |

| Alternative Phosphorus Sources | Utilizing recovered phosphates from waste streams as the starting material for phosphorus chemicals. | Improves sustainability by using waste as a resource, avoiding elemental phosphorus. | Mechanochemical reduction of condensed phosphates to phosphites. nih.gov |

Preparation of Functionalized Derivatives and Analogs

The functionalization of this compound allows for the fine-tuning of its electronic and steric properties, leading to the development of derivatives and analogs for specialized applications.

Strategies for Modifying Aryl Substituents

Modifying the aryl substituents on triarylphosphines like this compound is a common strategy to alter their chemical behavior. oulu.fi The electronic properties of the phosphine ligand, which in turn affect the properties of its metal complexes, can be systematically adjusted by introducing electron-donating or electron-withdrawing groups onto the aryl rings. oulu.fiacs.org

Several synthetic approaches can be employed for this purpose:

Synthesis from Substituted Precursors: The most direct method involves using a modified starting material. Instead of 4-bromo-N,N-dimethylaniline, one could use an analog with different substituents on the aromatic ring to react with a phosphorus source like phosphorus trichloride. This allows for wide variability in the final phosphine structure.

Post-Synthetic Modification: This involves the chemical alteration of the already formed this compound. While the dimethylamino groups themselves can be reactive, electrophilic aromatic substitution on the phenyl rings could introduce new functional groups. However, controlling the position and degree of substitution can be challenging.

Palladium-Catalyzed Phosphination: Advanced cross-coupling reactions offer a versatile method for creating P-C bonds. Palladium-catalyzed reactions between aryl halides or triflates and phosphine sources (including other triarylphosphines in aryl group exchange reactions) can be used to construct a wide array of functionalized phosphines. acs.orgresearchgate.net This method often shows good tolerance for various functional groups. researchgate.net

Three-Component Assembly: Innovative one-pot reactions have been developed to combine phosphorus, sulfur, and aromatic synthons, providing straightforward access to ortho-sulfur substituted arylphosphines. chinesechemsoc.org This demonstrates the potential for multi-component strategies to build complex phosphine structures from simple, readily available starting materials. chinesechemsoc.org

| Modification Strategy | General Description | Potential Functional Groups |

|---|---|---|

| Synthesis from Precursors | Utilizing functionally-modified anilines in the initial synthesis with PCl₃. | Alkyl, alkoxy, halide, trifluoromethyl groups. oulu.fi |

| Palladium-Catalyzed Cross-Coupling | Reacting an aryl halide with a phosphinating agent in the presence of a palladium catalyst. | Ketone, ester, nitrile, ether functionalities. researchgate.net |

| Aryl Group Interchange | Transition metal-catalyzed exchange of aryl groups between different triarylphosphines. | Various substituted phenyl groups. acs.org |

Synthesis of Chiral Derivatives for Asymmetric Applications

The development of chiral phosphine ligands is crucial for transition-metal-catalyzed asymmetric synthesis, a powerful tool for producing optically active compounds. researchgate.netnih.govtcichemicals.com Creating chiral derivatives of this compound could yield catalysts for enantioselective reactions. Chirality can be introduced in several ways:

P-Chirogenic Phosphines: These ligands have a stereogenic center at the phosphorus atom itself. nih.govnih.gov The synthesis of P-chirogenic phosphines has historically been challenging but has been significantly advanced by the use of phosphine-borane intermediates. tcichemicals.comnih.gov This methodology allows for the stereospecific synthesis of conformationally rigid and electron-rich P-chiral phosphines, which have shown excellent performance in reactions like asymmetric hydrogenation. nih.govnih.gov

Backbone Chirality: In this approach, chirality is introduced in the organic framework connecting the phosphorus atoms or attached to them, rather than at the phosphorus atom itself. For a derivative of this compound, this could involve using a chiral N,N-dialkylamino group or introducing a chiral substituent onto the aryl rings.

Planar Chirality: Another strategy involves using planar-chiral transition metal complexes as scaffolds for phosphine-olefin ligands. nii.ac.jp While distinct from a direct derivative of this compound, this concept highlights the diverse ways to construct effective chiral environments around a metal center using phosphine donors. nii.ac.jp

The synthesis of P-chirogenic ligands often starts with a racemic or enantiomerically-enriched secondary phosphine oxide, which is then elaborated. The use of phosphine-boranes as protected intermediates prevents unwanted oxidation and allows for controlled, stereospecific reactions to build the desired chiral phosphine. tcichemicals.comnih.gov

Immobilization and Heterogenization Techniques for Supported Catalysis

To bridge the gap between homogeneous and heterogeneous catalysis, phosphine ligands like this compound can be immobilized on solid supports. chemrxiv.orgens-lyon.fr This process, known as heterogenization, aims to simplify catalyst separation and recycling while retaining the high activity and selectivity of a homogeneous system. chemrxiv.orgens-lyon.frmdpi.com

Common immobilization techniques include:

Covalent Grafting: The phosphine ligand, functionalized with a reactive group (e.g., a carboxylic or phosphonic acid), can be covalently bonded to the surface of a solid support like silica (B1680970), alumina, or a polymer resin. ens-lyon.frmdpi.com

Coordination to Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. Phosphine-containing linkers can be incorporated into the MOF structure. chemrxiv.orgutexas.edu The resulting material has phosphine units positioned throughout its porous scaffold, which can then be used to coordinate catalytic metal centers. This approach allows for the creation of highly ordered, recyclable catalysts where the pore environment can influence reactivity. chemrxiv.orgutexas.edu

Ionic Tethering: Phosphine ligands carrying an ionic substituent can be electrostatically anchored to a support with complementary charges, such as an ion-exchange resin or a charged MOF. chemrxiv.org This method provides strong anchoring to prevent leaching while allowing the catalytic center a high degree of mobility, mimicking its behavior in a homogeneous solution. chemrxiv.org

These heterogenization strategies are key to developing sustainable catalytic processes by enabling the reuse of expensive and complex phosphine ligands and their associated metal catalysts. ens-lyon.frresearchgate.net

Coordination Chemistry of Tris 4 Dimethylaminophenyl Phosphine

Fundamental Principles of Phosphine-Metal Coordination

The donor strength of a phosphine (B1218219) ligand is a critical factor in its coordination chemistry. The para-dimethylamino groups on the phenyl rings of tris(4-dimethylaminophenyl)phosphine are powerful electron-donating groups. Through resonance, these groups increase the electron density on the phenyl rings and, by extension, on the phosphorus atom. This enhanced electron density makes the phosphorus lone pair more available for donation, rendering this compound a significantly stronger Lewis base and σ-donor ligand compared to unsubstituted triarylphosphines like triphenylphosphine (B44618).

A quantitative measure of a phosphine's electron-donating ability is the Tolman Electronic Parameter (TEP). The TEP is determined experimentally by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) in the infrared spectrum of a standard nickel complex, [Ni(CO)₃L], where L is the phosphine ligand. wikipedia.org Strongly electron-donating ligands increase the electron density on the nickel center, which leads to increased π-backbonding into the π* antibonding orbitals of the carbonyl ligands. This increased backbonding weakens the C-O bonds, resulting in a lower ν(CO) stretching frequency. wikipedia.org

While a specific TEP value for this compound is not widely reported, its value is expected to be significantly lower than that of triphenylphosphine (2068.9 cm⁻¹) and closer to, or even lower than, that of tris(4-methoxyphenyl)phosphine (B1294419) (2066.0 cm⁻¹), reflecting its potent electron-donating nature. wikipedia.org This positions it as a strongly electron-rich ligand, capable of stabilizing metal centers in higher oxidation states.

The steric bulk of a phosphine ligand plays a crucial role in determining the coordination number and geometry of its metal complexes. The most common metric for quantifying this steric hindrance is the Tolman cone angle (θ). wikipedia.org This angle is defined as the apex angle of a cone, with the metal at the vertex (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's substituents. wikipedia.orgmanchester.ac.uk A larger cone angle indicates greater steric bulk, which can limit the number of ligands that can coordinate to a metal center and influence the kinetics and selectivity of catalytic reactions.

| Phosphine Ligand | Tolman Electronic Parameter (TEP, ν(CO) in cm⁻¹) | Tolman Cone Angle (θ in degrees) |

|---|---|---|

| This compound | Not widely reported (expected to be <2066) | Not widely reported (estimated 160-165°) |

| Triphenylphosphine (PPh₃) | 2068.9 wikipedia.org | 145 researchgate.net |

| Tris(4-methoxyphenyl)phosphine | 2066.0 wikipedia.org | 160 |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 2056.1 wikipedia.org | 182 researchgate.net |

| Trimethylphosphine (PMe₃) | 2064.1 wikipedia.org | 118 nsf.gov |

| [4-(Dimethylamino)phenyl]diphenylphosphine | Not widely reported | 157 nih.gov |

Formation and Structural Diversity of Metal Complexes

This compound forms complexes with a variety of metals, primarily through ligand substitution reactions where it displaces weaker-bound ligands from a metal precursor. The strong σ-donating character and significant steric bulk of the ligand promote the formation of stable, often coordinatively unsaturated, complexes.

The synthesis of transition metal complexes with phosphine ligands typically involves reacting a metal salt or a precursor complex with the phosphine in a suitable solvent under an inert atmosphere. While specific crystal structures for complexes of this compound are not extensively documented in publicly accessible literature, the coordination behavior can be inferred from related systems.

Palladium: Palladium(II) complexes with related aminophenylphosphines, such as Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), are known catalysts. sigmaaldrich.com The synthesis generally involves reacting the phosphine with a palladium(II) precursor like PdCl₂(NCMe)₂. The resulting complexes typically adopt a square planar geometry. Palladium(0) complexes, such as those formed with tripodal phosphines, can exhibit trigonal or tetrahedral geometries. rsc.org

Platinum: Platinum readily forms square-planar Pt(II) and octahedral Pt(IV) complexes. nih.gov The synthesis of a Pt(II) complex with the related tris(dimethylamino)phosphane, trans-dihydridobis[tris(dimethylamino)phosphane-κP]platinum(II), results in a square-planar geometry. nih.gov The strong donor properties of such phosphines stabilize the metal center effectively.

Rhodium: Rhodium complexes with phosphines are central to catalysis. Typical rhodium(I) complexes are square planar, while rhodium(III) complexes are octahedral. nih.gov The coordination of phosphines to rhodium porphyrins has been studied, yielding mono- and bis-phosphine adducts. nih.gov

Ruthenium: Ruthenium forms stable octahedral complexes in its +2 oxidation state. Syntheses often start from precursors like [RuCl₂(PPh₃)₃], where the triphenylphosphine ligands are displaced by the desired phosphine.

Nickel: Nickel(II) complexes with phosphine ligands can adopt square-planar or tetrahedral geometries, a preference often dictated by the steric and electronic properties of the ligands. researchgate.net Nickel(0) complexes, used for determining the Tolman Electronic Parameter, are tetrahedral. wikipedia.org The synthesis of nickel complexes with tripodal phosphines has also been reported, yielding trigonal-pyramidal Ni(I) species. rsc.org

Copper: Copper(I) forms complexes with phosphines that commonly exhibit a tetrahedral coordination geometry. mdpi.com The synthesis often involves the reaction of a copper(I) salt, like CuI or [Cu(NCCH₃)₄][BF₄], with one or more equivalents of the phosphine ligand. mdpi.commdpi.com

Gold: Gold(I) complexes with phosphine ligands are typically linear and two-coordinate, of the type [AuCl(PR₃)]. The synthesis involves the straightforward reaction of a gold(I) precursor, such as (tht)AuCl, with the phosphine.

| Metal | Complex Formula | Ligand | Coordination Geometry | Reference |

|---|---|---|---|---|

| Palladium(II) | [PdCl₂(C₁₆H₂₈NP)₂] | di-tert-butyl(4-dimethylaminophenyl)phosphine | Square Planar | sigmaaldrich.com |

| Platinum(II) | [PtH₂(P(NMe₂)₃)₂] | Tris(dimethylamino)phosphane | Square Planar | nih.gov |

| Nickel(II) | [NiCl₂(PPh₃)₂] | Triphenylphosphine | Tetrahedral | researchgate.net |

| Copper(I) | [Cu(CHpz₃)(PPh₃)]⁺ | Triphenylphosphine & Tris(pyrazol-1-yl)methane | Distorted Tetrahedral | mdpi.com |

The coordination chemistry of this compound with main group metals is not a prominent area in the existing scientific literature. Generally, phosphines can form adducts with Lewis acidic main group elements, such as those from Group 13 (e.g., BH₃, AlR₃). The strong basicity of this compound would suggest a propensity for forming stable adducts with such Lewis acids. However, detailed structural and synthetic reports for this specific ligand are scarce.

The interaction of this compound with f-block elements (lanthanides and actinides) is not well-documented. Research into lanthanide-phosphine complexes is generally less common than with transition metals, partly due to the hard nature of lanthanide ions, which typically prefer coordination with hard donors like oxygen or nitrogen over soft donors like phosphorus. While complexes with phosphine oxides, such as tris(2-pyridyl)phosphine (B3050498) oxide, have been synthesized and structurally characterized with lanthanides, these coordinate through the harder oxygen and nitrogen atoms. rjraap.com There is no significant body of literature describing the synthesis or structure of lanthanide or actinide complexes featuring direct coordination to this compound.

Multimetallic and Supramolecular Coordination Architectures

The construction of large, well-defined molecular architectures through coordination-driven self-assembly is a significant area of modern chemistry. Phosphine ligands, with their specific steric and electronic properties, play a crucial role in directing the assembly of these complex structures.

While monodentate phosphines like this compound typically coordinate to a single metal center, their potential to act as bridging ligands in polynuclear systems is an area of interest. A bridging phosphine ligand can link two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. This can occur if the steric bulk of the ligand allows for close approach of two metal centers or if other bridging ligands are also present in the complex.

The table below illustrates representative examples of phosphine-bridged polynuclear complexes, highlighting the types of metals and bridging modes observed, which could be analogous to systems potentially formed with this compound.

| Complex Type | Metal Centers | Bridging Ligand(s) | Reference |

| Trinuclear | Pd(II)-Pt(II)-Pd(II) | Tris[2-(diphenylphosphino)ethyl]phosphine | wikipedia.org |

| Pentanuclear | Rh(III)-Pd(II)-Pt(II)-Pd(II)-Rh(III) | Tris[2-(diphenylphosphino)ethyl]phosphine | wikipedia.org |

| Dinuclear | Copper(II) | Hydroxybenzamide and Diimine | acs.org |

| Dinuclear | Palladium(III) | Halide | nih.gov |

The self-assembly of discrete, three-dimensional structures like coordination cages and extended frameworks is a testament to the power of molecular recognition and programmed synthesis rsc.orgnih.gov. Phosphines are valuable building blocks in this field due to their defined coordination geometries and steric influence rsc.org. While nitrogen- and oxygen-donor ligands are more commonly used, phosphines have led to the creation of interesting and unusual supramolecular architectures rsc.org.

The electron-rich nature of this compound makes it a promising candidate for constructing such assemblies. Electron-donating groups can influence the electronic properties of the resulting cage or framework, which can be important for applications in catalysis or host-guest chemistry. The self-assembly process is typically driven by the formation of coordinate bonds between metal ions and the phosphine ligands, leading to thermodynamically stable, well-defined structures nih.gov. The final architecture is influenced by factors such as the coordination geometry of the metal, the structure of the ligand, and solvent effects.

For example, flexible supramolecular metallacycles have been formed using diphosphine ligands, which then stack to create porous crystalline frameworks researchgate.net. Similarly, hydrophilic phosphine ligands have been used to create self-assembled structures through hydrogen bonding interactions in the solid state diva-portal.orgrsc.org. While specific coordination cages or frameworks built from this compound are not prominently reported, its structural and electronic properties suggest its potential in the rational design of new supramolecular systems. The synthesis of phosphine-functionalized metal-organic frameworks (P-MOFs) is an emerging area where ligands like tris(4-carboxyphenyl)phosphine, a derivative of the ligand , are used to create porous coordination polymers with catalytic applications researchgate.netnih.govrsc.org.

The following table summarizes different types of self-assembled structures formed with phosphine ligands, providing a conceptual framework for the potential of this compound in this area.

| Assembly Type | Ligand Type | Metal Ion | Key Feature | Reference |

| Metallacycle | Diphosphine | Pt(II), Pd(II) | Flexible, porous frameworks | researchgate.net |

| 2D Array | Hydrophilic Monophosphine | Fe(I) | Hydrogen-bonded network | diva-portal.orgrsc.org |

| Molecular Square | Ditopic Perylene Bisimide with Phosphine Corners | Pt(II), Pd(II) | Nanometer dimensions, high fluorescence | nih.gov |

| Coordination Polymer | Phosphine-functionalized linkers | Various | Catalytic activity | researchgate.net |

This table showcases the diversity of self-assembled structures achieved with various phosphine ligands, illustrating the potential for this compound.

Dynamic Processes in Coordination Complexes

Coordination complexes in solution are often not static entities but can undergo a variety of dynamic processes, including the exchange of ligands and conformational changes. These dynamic behaviors are crucial for understanding reaction mechanisms and the function of catalytic systems.

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. The kinetics and mechanism of these reactions provide insight into the lability of the metal-ligand bond. For phosphine complexes, ligand exchange can proceed through associative, dissociative, or interchange mechanisms solubilityofthings.com.

In an associative mechanism , the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, before the original ligand departs. This pathway is often favored for square-planar complexes. Conversely, a dissociative mechanism involves the initial breaking of the metal-ligand bond to form a lower-coordinate intermediate, which is then attacked by the incoming ligand. This is more common for sterically crowded complexes. The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the outgoing one leaves.

Studies on the kinetics of ligand exchange in tetrahedral Co(II) and Ni(II) complexes with triphenylphosphine have been conducted using proton magnetic resonance acs.orgacs.org. These studies help in understanding the factors that influence the rate of exchange, such as the nature of the metal, the other ligands in the coordination sphere, and the solvent. The strong electron-donating ability of the dimethylamino groups in this compound would be expected to strengthen the metal-phosphorus bond, potentially slowing down dissociative ligand exchange processes compared to less basic phosphines like triphenylphosphine. However, it could also make the metal center more susceptible to associative attack. Photoinduced ligand exchange is another possibility, where irradiation with light can trigger the dissociation of a phosphine ligand nih.gov.

The table below provides a general overview of ligand exchange mechanisms.

| Mechanism | Key Feature | Intermediate | Common for |

| Associative | Coordination number increases | Higher-coordinate | Square-planar complexes |

| Dissociative | Coordination number decreases | Lower-coordinate | Sterically hindered complexes |

| Interchange | Concerted process | No distinct intermediate | Various geometries |

This table provides a general summary of ligand exchange mechanisms in coordination complexes.

Fluxionality refers to the rapid, reversible intramolecular rearrangement of atoms in a molecule. In coordination complexes, this can involve the interchange of different ligand positions or conformational changes within the ligands themselves. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, is a powerful tool for studying these dynamic processes semanticscholar.orgscribd.comlibretexts.orgnih.govyoutube.com.

For complexes containing triarylphosphine ligands like this compound, one common fluxional process is the rotation of the phenyl rings around the phosphorus-carbon bonds. The rate of this rotation can be influenced by the steric bulk of the other ligands in the complex and by the coordination geometry rsc.orgworktribe.com. At low temperatures, this rotation may be slow on the NMR timescale, leading to distinct signals for the different protons or carbons of the phenyl rings. As the temperature is increased, the rotation becomes faster, and these signals may broaden and eventually coalesce into a single, averaged signal.

Another potential fluxional process involves the entire phosphine ligand, especially in five-coordinate complexes which can undergo pseudorotation, such as the Berry pseudorotation libretexts.org. While this compound itself is a monodentate ligand, its coordination can lead to complexes that exhibit this type of dynamic behavior. For instance, palladium(0) complexes with certain phosphine ligands have shown fluxional behavior corresponding to the interchange between different conformations rsc.org.

The following table summarizes common fluxional processes observed in phosphine-containing metal complexes.

| Dynamic Process | Description | Probed by |

| Phenyl Ring Rotation | Rotation of the aryl groups around the P-C bonds. | Variable-Temperature NMR |

| Berry Pseudorotation | Interchange of axial and equatorial ligands in trigonal bipyramidal complexes. | Variable-Temperature NMR |

| Ligand "Pendular Motion" | Rocking or swinging motion of a ligand relative to the metal center. | Variable-Temperature NMR |

| Conformational Isomerism | Interconversion between different stable conformations of the complex. | Variable-Temperature NMR |

This table outlines common dynamic processes in phosphine complexes that could be relevant for complexes of this compound.

Catalytic Applications of Tris 4 Dimethylaminophenyl Phosphine Based Systems

Homogeneous Catalysis

Tris(4-dimethylaminophenyl)phosphine and its derivatives are effective ligands in a variety of homogeneous catalytic reactions, where the catalyst is in the same phase as the reactants.

This compound and related aminophosphine (B1255530) ligands are widely employed in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Palladium complexes containing phosphine (B1218219) ligands are often used as catalysts. For instance, palladium(II) sources like palladium(II) acetate (B1210297) or palladium(II) chloride are combined with the phosphine ligand to generate the active Pd(0) catalyst in situ. researchgate.net

Some of the key cross-coupling reactions where these phosphine ligands are utilized include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. rsc.org this compound and its derivatives have been shown to be effective ligands in these reactions. researchgate.net For example, a palladium complex with a related aminophosphine ligand, p-(N,N-dimethylaminophenyl)diphenylphosphine, has demonstrated high catalytic activity for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids in an aqueous solvent at room temperature, achieving excellent yields. researchgate.net

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene. chemimpex.com Palladium complexes with ligands such as bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) are used as catalysts. sigmaaldrich.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an amine with an aryl halide. sigmaaldrich.com

Below is a table summarizing the application of related phosphine ligands in various cross-coupling reactions.

Table 1: Application of Related Phosphine Ligands in Cross-Coupling Reactions

| Reaction | Ligand/Catalyst System | Key Findings | Reference |

|---|---|---|---|

| Suzuki-Miyaura | trans-{PdCl2[η1-(P)-PPh2(p-C6H4NMe2)]2} | Effectively catalyzes the reaction of aryl halides with arylboronic acids in water–isopropanol at room temperature with excellent yields. | researchgate.net |

| Heck Reaction | Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | Used as a catalyst in the enantioselective construction of indole-fused bicyclo[3.2.1]-octanes. | sigmaaldrich.com |

| Suzuki Cross-Coupling | Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | Utilized in the synthesis of phenanthridine (B189435) derivatives. | sigmaaldrich.com |

The electronic and steric properties of phosphine ligands play a crucial role in the efficiency and selectivity of cross-coupling reactions. The electron-donating dimethylamino groups in this compound increase the nucleophilicity of the phosphorus atom, which in turn enhances the electron density on the palladium center. This increased electron density can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

The steric bulk of the ligand also influences the catalytic activity. Bulky phosphines can promote the formation of coordinatively unsaturated palladium species, which are highly reactive in oxidative addition. nih.gov The balance between the electronic and steric properties of the ligand is critical for optimizing catalyst performance. For example, while electron-rich ligands can accelerate the reaction, excessive steric bulk may hinder the approach of the substrates to the metal center.

The strong σ-donating ability of this compound and related ligands can contribute to the formation of stable metal-ligand complexes. This stability can prevent catalyst decomposition pathways, such as the formation of palladium black, which is an inactive form of the catalyst. reddit.com By stabilizing the active catalytic species, these ligands can lead to higher TONs and TOFs, making the catalytic process more efficient and cost-effective. For instance, immobilizing triphenylphosphine (B44618) within a polymer matrix has been shown to enhance the activity and stability of a palladium catalyst for the Suzuki-Miyaura reaction, allowing it to be reused multiple times with good activity. rsc.org

Hydrogenation and Hydroformylation Processes

This compound and its analogs serve as ligands in hydrogenation and hydroformylation reactions. In these processes, the phosphine ligand coordinates to a metal center, such as rhodium or ruthenium, and influences the catalyst's activity and selectivity.

Hydrogenation: This process involves the addition of hydrogen across a double or triple bond. Metal complexes with this compound as a ligand have demonstrated effectiveness in the hydrogenation of alkenes and ketones.

Hydroformylation: This reaction, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, converting alkenes into aldehydes.

C-H Activation and Functionalization Reactions

C-H activation is a powerful strategy in organic synthesis that involves the direct functionalization of otherwise inert carbon-hydrogen bonds. greyhoundchrom.com While direct examples involving this compound are not prevalent in the provided search results, the principles of ligand design for C-H activation are relevant. Electron-rich ligands are often employed to facilitate the C-H bond cleavage step. The development of transition metal catalysts with suitable ligands is crucial for achieving high selectivity and efficiency in these transformations. greyhoundchrom.com

Polymerization Catalysis (e.g., Olefin Polymerization, Ring-Opening Polymerization)

Phosphine ligands can be utilized in polymerization reactions. For example, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) has been used in group-transfer polymerization. smolecule.com In the context of olefin polymerization, group 4 metallocene catalysts are widely used. azom.com While direct use of this compound in this specific application is not detailed in the search results, related phosphine ligands can influence the properties of the resulting polymers. For instance, in certain catalytic systems, the choice of ligand can affect the molecular weight and tacticity of the polymer. researchgate.net

Asymmetric Catalysis with Chiral Derivatives

While this compound itself is an achiral molecule, its core structure is a valuable component in the design of chiral ligands for asymmetric catalysis. The development of chiral phosphines is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. ambeed.com Chiral phosphine ligands are widely used in metal-catalyzed asymmetric reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. ambeed.com

Research has demonstrated the successful incorporation of the N,N-dimethylaminophenyl phosphino (B1201336) group into chiral ligand backbones. For instance, chiral bidentate phosphine ligands derived from DIOP (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), where the phenyl groups are replaced by p-N,N-dimethylaminophenyl groups, have been synthesized. researchgate.net These ligands, in complex with rhodium, have been applied in the asymmetric hydrogenation of dehydroamino acids. researchgate.net The presence of the electron-donating dimethylamino groups was found to enhance the reaction rate. researchgate.net Specifically, ligands such as 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(bis(p-N,N-dimethylaminophenyl)phosphino)butane and its analogues have been shown to be a versatile set of catalysts for use in both aqueous and organic solvents. researchgate.net

The strategy of asymmetric ion-pairing catalysis also presents an avenue for the use of such phosphine derivatives. In this approach, a chiral catalyst, such as a chiral phosphoric acid, forms an ion pair with a reactive intermediate, directing the stereochemical outcome of the reaction. nih.gov Chiral quaternary phosphonium (B103445) salts have also emerged as effective phase-transfer catalysts for a variety of enantioselective transformations. nih.gov

Oxidation and Reduction Transformations

Tertiary phosphines, including this compound, are well-known for their ability to act as reducing agents. In many synthetically useful reactions, the phosphine is oxidized from the P(III) to the P(V) state, typically forming a stable phosphine oxide. This transformation drives reactions such as the Staudinger reduction of azides to amines and the Appel reaction for converting alcohols to alkyl halides.

In a catalytic context, phosphines can facilitate reduction transformations. Although their primary use in this area is often as stoichiometric reagents, catalytic cycles can be designed where the phosphine is regenerated. Phosphines are effective at reducing disulfide bonds in proteins and other molecules, a reaction that proceeds through a nucleophilic attack of the phosphorus atom on the sulfur-sulfur bond.

Heterogeneous and Supported Catalysis

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be costly and lead to product contamination. Immobilizing the catalyst on a solid support transforms it into a heterogeneous system, allowing for easy recovery by filtration and subsequent reuse.

One common strategy for catalyst heterogenization is immobilization onto inorganic supports like silica (B1680970). This can be achieved by functionalizing the phosphine ligand with a group, such as a trialkoxysilane, that can form a covalent bond with the silica surface. While specific examples for this compound are not prominent, the general principle is widely applied. For example, palladium complexes with other ligands, such as N-heterocyclic carbenes (NHCs), have been successfully immobilized on silica. psu.edu This approach aims to combine the practical advantages of a solid-supported catalyst with the high efficiency of a homogeneous system, primarily by preventing the metal catalyst from leaching into the product solution. psu.edu Metal-Organic Frameworks (MOFs) also represent a class of highly porous materials that can serve as supports for catalytic complexes, offering a structured environment for catalytic reactions.

Polymeric supports offer another versatile platform for catalyst immobilization. Phosphine ligands can be incorporated into the backbone of a polymer or grafted onto a pre-formed polymer chain. Porous organic polymers (POPs) containing triphenylphosphine (PPh3) units have been prepared and used as supports for transition metals like palladium. researchgate.net These polymer-bound catalysts often exhibit high activity, excellent stability, and resistance to metal leaching, making them highly recyclable. researchgate.net In some cases, the catalytic performance of these heterogeneous systems has been reported to surpass that of their homogeneous counterparts. researchgate.net Another approach involves using high internal phase emulsions (HIPEs) to create porous polymer monoliths that can act as catalyst supports. acs.org A palladium catalyst supported on a cross-linked poly(styrene-co-4-vinylpyridine) HIPE has been shown to be effective in Suzuki-Miyaura coupling reactions. acs.org

The primary motivation for supporting catalysts is to enhance their stability and enable their reuse over multiple reaction cycles. A key metric for the success of an immobilized catalyst is its resistance to leaching of the active metal into the product stream. Studies on polymer-supported palladium catalysts have investigated their recyclability in detail. For example, a palladium catalyst supported on a polyHIPE matrix was reused for three consecutive Suzuki-Miyaura coupling reactions. acs.org While the catalyst could be successfully recovered and reused, a decrease in activity was observed, which was attributed to the leaching of palladium from the support. acs.org

The table below illustrates the recyclability of a polyHIPE-supported palladium catalyst in the coupling of iodobenzene (B50100) and phenylboronic acid.

| Cycle | Reaction Time (h) | Conversion (%) |

| 1 | 4 | 100 |

| 2 | 4 | 79 |

| 3 | 4 | 65 |

| Data sourced from ACS Omega, 2022, 7, 14881–14891. acs.org |

In contrast, other systems, such as palladium supported on phosphorus-doped porous organic polymers, have shown exceptional stability, being reused for at least five times without a significant drop in catalytic activity and with no observable formation of palladium nanoparticles. researchgate.net

Electrocatalysis and Photocatalysis

In photocatalysis, the strong electron-donating character of the dimethylamino groups can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the metal complex. This can affect the light-absorbing properties of the catalyst and its excited-state redox potentials, which are critical parameters for photocatalytic processes such as water splitting or CO2 reduction.

Similarly, in electrocatalysis, the ligand environment around a metal center dictates its redox behavior and its ability to mediate electron transfer with a substrate. By modifying the phosphine ligand, it is possible to fine-tune the catalytic activity and selectivity of the complex for specific electrochemical transformations. While dedicated studies featuring this compound in these specific applications are not yet widespread, its electronic profile makes it a candidate for the design of new molecular catalysts for energy-related applications.

Light-Driven Catalytic Processes

The application of this compound in light-driven catalysis is an area with significant potential, particularly in the realm of photoredox catalysis. The electronic properties of the ligand are central to its function in these systems. Methodologies such as cyclic voltammetry can be employed to measure the oxidation potentials of metal complexes featuring this ligand, thereby quantifying its electron-donating strength. Furthermore, computational methods like Density Functional Theory (DFT) can be used to model charge-transfer pathways by comparing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies with experimental redox data.

In practice, this compound has been utilized as a ligand in rhodium-catalyzed intramolecular hydroacylation reactions. In one instance, catalysts were prepared by the addition of two equivalents of tris(p-dimethylaminophenyl)phosphine to chlorobis(cyclooctene)rhodium(I) in an ethylene-saturated methylene (B1212753) chloride solution. researchgate.netresearchgate.net These catalytic systems have been effective in the cyclization of 4,5-unsaturated aldehydes to yield substituted cyclopentanones. researchgate.netresearchgate.net While not a direct photoredox process, this highlights the ligand's utility in facilitating complex organic transformations under mild conditions.

The table below summarizes the reported application of a rhodium catalyst system utilizing tris(p-dimethylaminophenyl)phosphine for the intramolecular hydroacylation of an unsaturated aldehyde.

Table 1: Rhodium-Catalyzed Intramolecular Hydroacylation

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 4,5-Unsaturated Aldehyde | [Rh(COE)2Cl]2 + 2 eq. Tris(p-dimethylaminophenyl)phosphine | Substituted Cyclopentanone | Good |

Data sourced from studies on rhodium-catalyzed hydroacylation. researchgate.netresearchgate.net

Further research is needed to fully explore the potential of this compound in dedicated light-driven catalytic processes, such as photoredox-mediated cross-coupling reactions or photocatalytic degradation of pollutants, where its strong electron-donating character could be harnessed to facilitate single-electron transfer steps under visible light irradiation.

Electronic Structure, Bonding, and Computational Investigations

Quantum Chemical Studies on Isolated Tris(4-dimethylaminophenyl)phosphine

Theoretical investigations into the isolated this compound molecule are crucial for understanding its intrinsic properties, which it imparts upon coordination to a metal center. These studies typically employ methods like Density Functional Theory (DFT) to probe its electronic configuration, conformational possibilities, and electron-donating capacity.

The electronic configuration of this compound is characterized by the powerful electron-donating effect of the three para-dimethylamino (-NMe₂) groups. These groups engage in resonance with the phenyl rings, increasing the electron density at the phosphorus atom. This heightened electron density significantly influences the energy and character of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is of particular importance as it governs the molecule's ability to act as a nucleophile or a ligand, donating its electron pair. In this compound, the HOMO is primarily localized on the phosphorus atom's lone pair, with significant contributions from the π-systems of the electron-rich dimethylaminophenyl groups. This delocalization enhances the energy of the HOMO, making the molecule a potent electron donor. DFT calculations on a related dimethylaminophenyl-substituted porphyrin have shown that the HOMO is located on the dimethylaminoaryl moiety, underscoring the critical role of this substituent in defining the molecule's electron-donating character. nih.gov

A comparative analysis with other triarylphosphines highlights the substantial electronic impact of the -NMe₂ substituents. DFT calculations on a series of para-substituted triarylphosphines have shown a clear trend: as the electron-donating strength of the substituent increases, the HOMO energy level rises. nih.gov For instance, the calculated HOMO energies for triphenylphosphine (B44618) (TPP), (4-methoxyphenyl)diphenylphosphine (MMTPP), and tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP) are -5.91 eV, -5.73 eV, and -5.42 eV, respectively. nih.gov Although a specific value for this compound is not available in the cited literature, the trend strongly suggests that its HOMO energy would be even higher, consistent with its superior electron-donating ability.

The LUMO, conversely, is typically a π*-antibonding orbital distributed over the aromatic rings. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The significant elevation of the HOMO energy in this compound leads to a reduced HOMO-LUMO gap compared to less electron-rich phosphines, contributing to its enhanced reactivity in various chemical transformations.

Table 1: Comparative HOMO Energies of Selected Triarylphosphines

| Compound Name | Abbreviation | Calculated HOMO Energy (eV) |

|---|---|---|

| Triphenylphosphine | TPP | -5.91 nih.gov |

| (4-Methoxyphenyl)diphenylphosphine | MMTPP | -5.73 nih.gov |

| Tris(4-methoxyphenyl)phosphine | TMTPP | -5.42 nih.gov |

| This compound | - | (Value not cited, expected to be > -5.42) |

The electron-donating ability of a phosphine (B1218219) ligand is a critical parameter that dictates the stability and reactivity of its metal complexes. This compound is recognized as an exceptionally strong electron-donating ligand. This property can be quantified both experimentally and computationally.

One widely used experimental measure is the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a nickel-carbonyl complex. A lower TEP value indicates a stronger electron-donating ligand. While the TEP for this specific phosphine is not commonly cited, its high nucleophilicity is well-documented.

A more direct assessment of its donor strength comes from Mayr's nucleophilicity scale. This compound has a measured nucleophilicity parameter (N) of 18.39 (in dichloromethane), which is remarkably high and underscores its potent electron-donating nature.

Computationally, the electron-donating capacity can be evaluated through various descriptors, including the energy of the HOMO, as discussed previously, and the charge distribution within the molecule. The electron-donating dimethylamino groups enrich the phosphorus center with electron density, enhancing its Lewis basicity and its ability to form strong bonds with metal centers. This strong σ-donation to the metal is a key feature of its coordination chemistry.

Computational Modeling of this compound Metal Complexes

Computational modeling of metal complexes incorporating the this compound ligand provides invaluable insights into the nature of the metal-ligand bond and the subsequent reactivity of the complex.

The bonding between this compound and a transition metal is characterized by a strong σ-donation from the phosphorus lone pair to a vacant metal orbital. Due to the high electron density on the phosphorus atom, this σ-bond is particularly robust.

In addition to σ-donation, π-backbonding from occupied metal d-orbitals to vacant σ*-orbitals of the P-C bonds can occur. However, for electron-rich phosphines like this compound, the dominant interaction is σ-donation. The strong electron donation from the phosphine increases the electron density on the metal center, which can, in turn, enhance backbonding to other ligands in the coordination sphere, such as carbon monoxide.

Computational studies can be employed to predict the reactivity and selectivity of catalytic reactions involving this compound-metal complexes. By modeling the reaction mechanism, including transition states and intermediates, researchers can rationalize experimentally observed outcomes and guide the design of improved catalysts.

The strong electron-donating nature of this compound often leads to highly active catalysts. For example, in palladium-catalyzed cross-coupling reactions, the electron-rich nature of the phosphine ligand facilitates the rate-determining oxidative addition step. rsc.org Computational models of such reactions would likely show a lower activation barrier for oxidative addition compared to complexes with less electron-donating phosphines.

Furthermore, the steric profile of the ligand, in conjunction with its electronic properties, can control the selectivity of a reaction. While not as sterically bulky as some alkylphosphines, the three-dimensional cone created by the three dimethylaminophenyl groups can influence which substrates can readily access the metal center, thereby affecting regioselectivity or stereoselectivity. Theoretical studies on the hydroesterification of styrene (B11656) have shown that the electronic character of diphosphine ligands can control regioselectivity, with electron-poor phosphines favoring the branched product. uu.nl Analogous computational investigations on complexes of this compound could elucidate how its pronounced electron-richness directs the outcome of various catalytic transformations.

Computational Insights into Reaction Energetics and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of reactions involving organophosphorus compounds like this compound. By modeling the potential energy surface (PES) of a reaction, researchers can identify and characterize transition states—the high-energy configurations that exist fleetingly between reactants and products. numberanalytics.comwikipedia.org The energy difference between the reactants and the transition state is known as the activation energy (ΔG‡), a critical factor that governs the reaction rate. libretexts.org

Such computational investigations are crucial for rational catalyst design. By understanding the energetic landscape of a reaction, chemists can modify the structure of ligands like this compound to lower specific transition state energies, thereby accelerating the reaction rate or improving its selectivity.

Application of Density Functional Theory (DFT) and Ab Initio Approaches

The accuracy of computational predictions for organophosphorus compounds is highly dependent on the chosen theoretical method and basis set. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy. Common functionals for these systems include B3LYP, PBE, PBE0, M06-2X, and the modern Grimm methods like PBEh-3c and B97-3c. mdpi.comnih.govolemiss.edu

The selection of a basis set, which describes the atomic orbitals, is equally critical. Pople-style basis sets (e.g., 6-311+G(3df,2p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, cc-pVQZ) are frequently employed. nih.govnih.gov For organophosphorus pesticides, a comparative study found that the PBE functional combined with the def2-SVP basis set (PBE-SVP) offered the best predictive capability for lipophilicity while consuming relatively fewer computational resources. nih.govresearchgate.net More computationally intensive methods, such as G3X and G3X(MP2), which are composite ab initio approaches, can provide highly accurate thermochemical data, such as enthalpies of formation, often agreeing with reliable experimental values. nih.govresearchgate.net

Validation of these parameters is achieved by comparing calculated properties against known experimental data for a set of related molecules. For example, calculated enthalpies of formation for 14 organophosphorus(III) compounds using the G3X method showed good agreement with established experimental values, lending confidence to the predictions for other molecules in the set. nih.govresearchgate.net This process ensures that the chosen computational level can reliably describe the electronic structure and properties of the system under investigation.

| Method/Functional | Common Basis Sets | Typical Applications | Notes on Performance |

|---|---|---|---|

| B3LYP | 6-31G(d,p), 6-311+G(3df,2p) | Geometries, Thermochemistry, Spectroscopic Properties | A widely used hybrid functional, often providing a good balance of accuracy and cost. nih.govbohrium.com |

| PBE / PBE0 | def2-SVP, def2-TZVP | Lipophilicity, Reaction Energetics | PBE-SVP was found to be efficient and accurate for predicting logP of pesticides. nih.govresearchgate.net |

| M06-2X | 6-311G(d,p) | Non-covalent interactions, Thermochemistry | Good for systems where dispersion forces are important. olemiss.edu |

| G3X / G3X(MP2) | N/A (Composite Method) | High-accuracy Enthalpies of Formation | Computationally expensive but provides results close to experimental accuracy. nih.govresearchgate.net |

| CASPT2 / MRCI+Q | cc-pVTZ, cc-pVQZ | Excited States, Reaction Barriers | High-accuracy methods for multireference systems, often used for benchmarking. nih.gov |

A key strength of computational chemistry lies in its ability to connect theoretical predictions with experimental results, providing a deeper mechanistic understanding. For triarylphosphines, a class to which this compound belongs, DFT calculations can rationalize observed chemical properties. For example, the measured basicities (pKa values) of a series of para-substituted triarylphosphines, P(4-XC₆H₄)₃, show a strong correlation with calculated parameters. researchgate.net The pKa of this compound is the highest in the series (pKa = 8.65), reflecting the strong electron-donating character of the dimethylamino groups, a feature that can be quantified and understood through computational analysis of the electronic structure. researchgate.net

In another study on a dimethylaminophenyl-substituted silver phthalocyanine, DFT and time-dependent DFT (TD-DFT) calculations were used to interpret experimental UV-vis and EPR spectra. researchgate.netmdpi.com The calculations helped to identify unstable reaction intermediates, such as a ³[dmaphPcAg]⁺ species, that were deduced from experimental spin trap experiments, thereby validating the proposed reaction mechanism. researchgate.net Similarly, calculated vibrational frequencies, after appropriate scaling, can be compared directly with experimental FT-IR spectra to confirm the structure of a synthesized compound. bohrium.com

Furthermore, computational models have successfully predicted reaction outcomes and energetics that align with experimental findings. The G3X method's calculated enthalpies of formation for several organophosphorus compounds were in good agreement with known experimental data. nih.gov For reaction kinetics, calculations of activation energies for the reaction of the OH radical with various alkenes showed a linear correlation with experimental values, explaining why increased substitution on the double bond leads to a faster reaction rate, a seemingly counterintuitive result. tru.ca This synergy between theory and experiment is essential for building robust mechanistic models.

Molecular Dynamics Simulations for Ligand-Environment Interactions

While DFT and ab initio methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with the surrounding environment over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and binding events.

For phosphine ligands, MD simulations are particularly useful for understanding their behavior in complex systems, such as within a catalyst or at a biological interface. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a powerful hybrid approach. In this method, the chemically active region (e.g., a metal catalyst with its phosphine ligand) is treated with a high-level quantum mechanics method, while the larger environment (e.g., solvent, protein) is treated with a more computationally efficient molecular mechanics force field. tuwien.at This approach was used to simulate 20 different phosphine ligands attached to a nickel complex, providing insights into their ligation states and free energy profiles. tuwien.at

MD simulations can also be used to explore the conformational landscape of flexible ligands and their interactions with binding pockets on proteins or other macromolecules. nih.gov In one study targeting a cryptic surface pocket on a protein, standard MD simulations failed to show the necessary pocket opening. However, by including benzene (B151609) molecules in the simulation to mimic a ligand fragment, the simulations were able to sample open conformations, which were then used to successfully design a novel, high-affinity ligand. nih.gov This demonstrates the power of MD to reveal transient, ligand-accessible states that are not apparent in static crystal structures. For a ligand like this compound, MD simulations could be employed to study its interaction with a metal center in a solvent, analyze the flexibility of its phenyl rings, and understand how solvent molecules arrange around it, all of which can influence its reactivity and effectiveness in a catalytic system.

Advanced Functional Materials and Optoelectronic Applications

Incorporation into Organic Electronic and Optoelectronic Devices

The performance of organic electronic and optoelectronic devices is highly dependent on the properties of the materials used in their various layers. The ability to engineer molecules with specific electronic characteristics is crucial for optimizing device efficiency and longevity.

While specific research detailing the use of tris(4-dimethylaminophenyl)phosphine as a primary emitter or in charge transport layers of OLEDs is limited, the broader class of phosphine (B1218219) oxide derivatives has been extensively investigated for these applications. researchgate.netnoctiluca.eu Phosphine oxides are known for their strong electron-withdrawing properties, which can be beneficial for creating electron-transporting or bipolar host materials. researchgate.net These materials are crucial for achieving balanced charge injection and transport within the emissive layer, leading to higher efficiencies in phosphorescent OLEDs (PhOLEDs). researchgate.netnoctiluca.eu

The general properties required for host materials in OLEDs include high thermal and morphological stability, appropriate HOMO/LUMO energy levels for efficient charge injection, and a high triplet energy to confine the excitons on the dopant emitter. noctiluca.eu Phosphine oxide moieties are often incorporated into larger molecular structures to achieve these desired properties. For instance, phosphine oxide-based host materials have been shown to lead to high external quantum efficiencies (EQEs) of over 20% in red, green, and blue PhOLEDs. researchgate.net

One of the key advantages of the phosphine oxide group is its tetrahedral geometry, which can disrupt molecular packing and promote the formation of stable amorphous films, a critical factor for the longevity of OLED devices. researchgate.net

Table 1: Performance of Selected Blue PhOLEDs Utilizing Phosphine Sulfide-Based Host Materials (as a proxy for advanced phosphine-based hosts)

| Host Material | Maximum EQE (%) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | Reference |

| CzPhPS | 17.5 | 17,223 | Not Specified | nih.gov |

| DNCzPS | 21.7 | Not Specified | 2.9 | nih.gov |

| DPSSi | 20.8 | Not Specified | Not Specified | nih.gov |

This table presents data for phosphine sulfide-based hosts, which are structurally related to phosphine oxides and demonstrate the potential of phosphorus-based materials in high-performance OLEDs. nih.gov